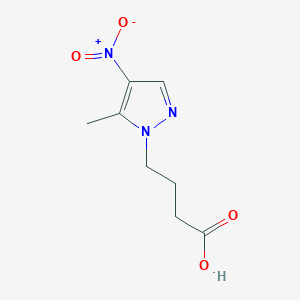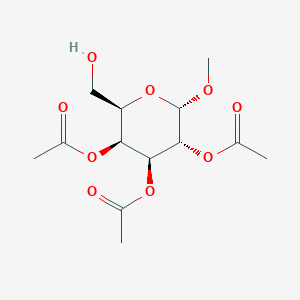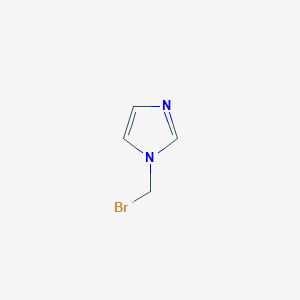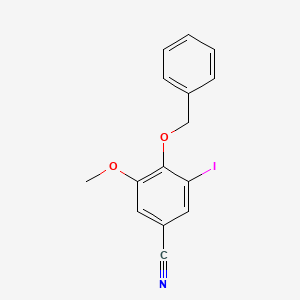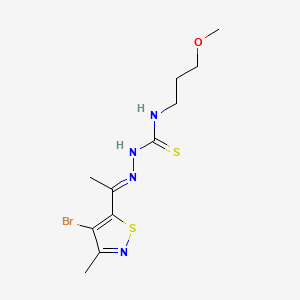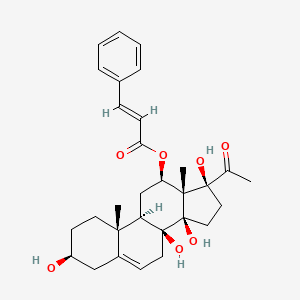![molecular formula C14H14S2 B14142495 1-(Methylthio)-4-[(phenylmethyl)thio]benzene CAS No. 86636-07-9](/img/structure/B14142495.png)
1-(Methylthio)-4-[(phenylmethyl)thio]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylthio)-4-[(phenylmethyl)thio]benzene is an organic compound with the molecular formula C14H14S2. This compound features a benzene ring substituted with both a methylthio group and a phenylmethylthio group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Methylthio)-4-[(phenylmethyl)thio]benzene can be synthesized through several methods. One common approach involves the treatment of the corresponding 2-methoxyethyl sulfides with butyllithium in the presence of N,N,N’,N’-tetramethylethylenediamine (TMEDA). This reaction yields β-alkylthio-β,γ-unsaturated alcohols when reacted with aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving thiol groups and benzene derivatives can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylthio)-4-[(phenylmethyl)thio]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Methylthio)-4-[(phenylmethyl)thio]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(Methylthio)-4-[(phenylmethyl)thio]benzene involves its interaction with various molecular targets. The compound’s thio groups can participate in nucleophilic and electrophilic reactions, affecting molecular pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Methylthio)-2-[(phenylmethyl)thio]benzene
- 1-(Methylthio)-3-[(phenylmethyl)thio]benzene
- 1-(Methylthio)-4-[(phenylmethyl)thio]toluene
Uniqueness
1-(Methylthio)-4-[(phenylmethyl)thio]benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications
Propriétés
Numéro CAS |
86636-07-9 |
|---|---|
Formule moléculaire |
C14H14S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-benzylsulfanyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C14H14S2/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Clé InChI |
GBZDUEMFBOUXLM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



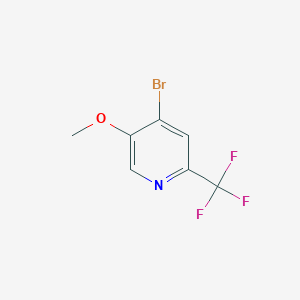
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
